Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]-
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Overview
Description
Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a difluoroboryl group attached to a phenyl ring, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]- typically involves the reaction of a suitable phenyl derivative with a difluoroboryl reagent. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a boronic acid or ester as the difluoroboryl source . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]- has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]- involves its interaction with specific molecular targets. The difluoroboryl group can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate enzymatic activity, protein-protein interactions, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-: Similar structure but with a naphthalenyl group instead of a methylphenyl group.
Ethanone, 1-(2,4-difluorophenyl)-: Contains a difluorophenyl group instead of a difluoroboryl group.
Uniqueness
Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]- is unique due to the presence of the difluoroboryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biomolecules.
Properties
CAS No. |
57803-23-3 |
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Molecular Formula |
C9H9BF2O2 |
Molecular Weight |
197.98 g/mol |
IUPAC Name |
1-(2-difluoroboranyloxy-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9BF2O2/c1-6-3-4-9(14-10(11)12)8(5-6)7(2)13/h3-5H,1-2H3 |
InChI Key |
RGXNXYHVYNFITG-UHFFFAOYSA-N |
Canonical SMILES |
B(OC1=C(C=C(C=C1)C)C(=O)C)(F)F |
Origin of Product |
United States |
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